N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Overview
Description
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C17H19FN4O2 and its molecular weight is 330.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.14920402 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antipsychotic Potential of Pyrazole Derivatives
Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share a structural motif with the compound , indicates potential antipsychotic applications. These compounds, through behavioral and pharmacological evaluations, have shown an antipsychotic-like profile in animal tests without interacting with dopamine receptors, a common mechanism for many antipsychotics. This unique profile suggests their potential as novel therapeutic agents in treating psychosis while possibly avoiding some side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Anticancer Activities
Several studies have synthesized and evaluated the biological activities of pyrazole and pyrazoline derivatives, highlighting their anticancer properties. For instance, the synthesis and biological evaluation of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide demonstrated effective inhibition on the proliferation of some cancer cell lines, suggesting a possible avenue for anticancer drug development (Ju Liu et al., 2016).
Nematocidal and Antimicrobial Activities
Research into pyrazole carboxamide derivatives has also uncovered weak fungicidal but notable nematocidal activities against M. incognita, presenting a new direction for the development of agrochemicals to combat nematode infestations. Additionally, some compounds in this class have displayed antimicrobial properties, further broadening their potential applications in both agriculture and medicine (Wen Zhao et al., 2017).
Antitubercular Activity
The discovery of novel antitubercular agents among 1,5-dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one analogues showcases the potential of pyrazole derivatives in addressing tuberculosis, one of the leading infectious diseases worldwide. These findings underscore the versatility of pyrazole compounds in contributing to the fight against tuberculosis, with some derivatives demonstrating promising activity against Mycobacterium tuberculosis (M. Ahsan et al., 2012).
Properties
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-10(14-9-19-22(3)11(14)2)20-17(23)16-8-15(21-24-16)12-4-6-13(18)7-5-12/h4-7,9-10,16H,8H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNZVDRKRQHKKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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